molecular formula C19H26N2O3 B2590642 tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate CAS No. 1310381-21-5

tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B2590642
CAS No.: 1310381-21-5
M. Wt: 330.428
InChI Key: MMBTYHLAANACEW-JKSUJKDBSA-N
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Description

tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a complex organic molecule. It's widely utilized in pharmaceutical chemistry due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound can be synthesized using multi-step organic synthesis involving various reagents and catalysts. The initial step often involves the formation of the pyrrolidine ring, followed by selective functionalization to introduce the benzyl and tert-butyl groups. Reaction conditions such as temperature, solvent, and pH must be carefully optimized to ensure high yields and purity.

Industrial Production Methods: : Industrial synthesis might involve advanced techniques like continuous flow chemistry to scale up the production while maintaining consistency and efficiency. This approach minimizes reaction time and enhances safety.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo several types of reactions:

  • Oxidation: : Using reagents like hydrogen peroxide or potassium permanganate, the compound can be oxidized to introduce new functional groups.

  • Reduction: : Catalytic hydrogenation or using reagents like sodium borohydride can reduce certain functional groups.

  • Substitution: : Nucleophilic or electrophilic substitution can modify the benzyl or tert-butyl groups.

Common Reagents and Conditions: : The reactions typically occur under controlled conditions with specific reagents such as catalysts (palladium, platinum), acids (sulfuric acid, hydrochloric acid), and bases (sodium hydroxide).

Major Products: : Depending on the reaction, products can range from further functionalized pyrrolidine derivatives to completely new molecular frameworks.

Scientific Research Applications

This compound is used extensively in:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules.

  • Biology: : Studying enzyme interactions due to its unique structure.

  • Medicine: : Potential therapeutic agent in drug design.

  • Industry: : Specialty chemical manufacturing and material science.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, potentially inhibiting enzymes or receptors that play a role in disease processes. The exact pathways can be highly specific and require detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives like:

  • tert-Butyl (4S)-6-benzyl-4-oxopiperidine-1-carboxylate: : Shares similar structural features but has a different ring system.

  • N-Benzylpyrrolidine: : Lacks the tert-butyl group, making it less bulky and potentially less selective in biological interactions.

This compound’s uniqueness lies in its specific combination of functional groups, providing a distinct profile in terms of reactivity and biological activity.

Properties

IUPAC Name

tert-butyl (4aS,7aS)-6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-10-9-17(22)15-12-20(13-16(15)21)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBTYHLAANACEW-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2C1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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